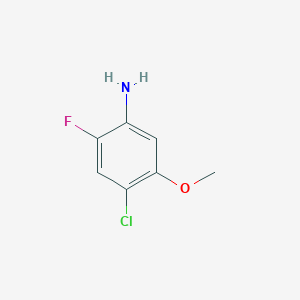

![molecular formula C11H13N3O B079559 4-(1H-苯并[d]咪唑-2-基)吗啉 CAS No. 31075-58-8](/img/structure/B79559.png)

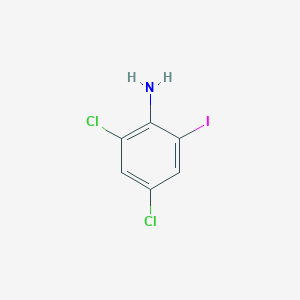

4-(1H-苯并[d]咪唑-2-基)吗啉

描述

Synthesis Analysis

The synthesis of derivatives of 4-(1H-benzo[d]imidazol-2-yl)morpholine has been explored through various methods. One approach involves the efficient synthesis of benzimidazoles containing morpholine skeletons at the C-6 position, highlighted by their role as glucosidase inhibitors with antioxidant activity. These derivatives were synthesized starting from nitroaniline compounds with various aldehydes, employing a 'onepot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method demonstrates a straightforward approach to obtaining these compounds with potential biological activities (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of similar benzimidazole derivatives has been characterized using various spectroscopic methods, including NMR and X-ray diffraction, to elucidate their geometric and electronic properties. For example, the crystal structure and DFT studies of a closely related compound were performed, providing insights into the molecular geometry, electrostatic potential, and molecular frontier orbitals, which are crucial for understanding the compound's reactivity and interaction with other molecules (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-benzo[d]imidazol-2-yl)morpholine derivatives encompasses a range of reactions, including aminomethylation, where imidazoheterocycles undergo C-3 modification in the presence of morpholine. This highlights the compound's capacity to participate in reactions that introduce new functional groups, expanding its utility in synthetic chemistry (Mondal, Samanta, Singsardar, & Hajra, 2017).

科学研究应用

1. Drug Discovery

- Application Summary : The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes; it has, hence, been extensively utilized as a drug scaffold in medicinal chemistry .

- Methods of Application : The synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction probably proceeds via the mechanism illustrated in the source .

- Results or Outcomes : Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

2. Antimicrobial Activity

- Application Summary : A new set of N-substituted benzimidazole analogues were prepared by the reaction of respective benzimidazoles with different acids, acid chlorides and alkyl halides under appropriate conditions . These compounds were evaluated for their in vitro antibacterial and antifungal activity .

- Methods of Application : The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol was employed using 1,2-diaminobenzene, 4-hydroxyphenylacetic acid and hydrochloric acid used as a catalyst in DCM medium .

- Results or Outcomes : The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activity and also studied their molecular docking .

3. Synthesis of Sulfanyl Benzaldehyde

- Application Summary : The compound “4-(1H-benzo[d]imidazol-2-yl)morpholine” can be used in the synthesis of “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” and "2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide" .

- Methods of Application : The first step involves the reaction of “1,3-dihydro-2H-1,3-benzimidazole-2-thione” with “4-fluorobenzaldehyde” in DMSO to get “4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde” in high yield .

- Results or Outcomes : The synthesized compounds were established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

4. Anticancer Activity

- Application Summary : A new series of “4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine” linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors .

- Methods of Application : The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .

- Results or Outcomes : The designed series was tested at a fixed concentration (1 µM) against V600EBRAF, finding that some compounds exhibited strong inhibitory activity . They were further screened on NCI 60 cancer cell lines to reveal that some showed significant growth inhibition against multiple cancer cell lines .

安全和危害

未来方向

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they continue to be an area of interest in drug discovery and development .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERGUDBIQHVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300868 | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)morpholine | |

CAS RN |

31075-58-8 | |

| Record name | 31075-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzo[d]imidazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

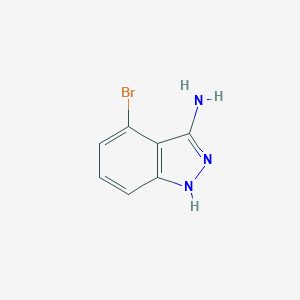

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)